REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1Cl.[CH2:10]([NH2:13])[CH:11]=[CH2:12]>C(O)C>[CH2:10]([NH:13][C:7]1[C:2]([NH2:1])=[C:3]([Cl:9])[N:4]=[CH:5][N:6]=1)[CH:11]=[CH2:12]
|
Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
NC=1C(=NC=NC1Cl)Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Solvent was removed
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Type
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CUSTOM
|
Details
|
to get crude product which
|
Type
|
CUSTOM
|
Details
|
was further purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NC1=NC=NC(=C1N)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |